9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene
Overview
Description
9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their aromatic properties and are widely studied for their potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromomethyl and methoxy groups in this compound enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene typically involves the bromination of a suitable phenanthrene precursor. One common method is the bromination of 2,3,6,7-tetramethoxyphenanthrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions, leading to the formation of the bromomethyl derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions, such as using potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Major Products:
Azide Derivatives: Formed from nucleophilic substitution with sodium azide.
Nitrile Derivatives: Formed from nucleophilic substitution with potassium cyanide.
Quinones: Formed from the oxidation of methoxy groups.
Scientific Research Applications
9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene has several applications in scientific research:
Organic Electronics: The compound’s aromatic structure and functional groups make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Its derivatives are studied for potential anticancer and antimicrobial properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene largely depends on its interaction with other molecules. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy groups can participate in electron-donating interactions, influencing the compound’s reactivity and stability. In biological systems, its derivatives may interact with cellular targets, leading to various biochemical effects .
Comparison with Similar Compounds
9-(Bromomethyl)acridine: Another bromomethyl derivative with applications in fluorescent labeling and biological studies.
2,3,6,7-Tetramethoxyphenanthrene: Lacks the bromomethyl group but shares the methoxy substitution pattern, making it less reactive in nucleophilic substitution reactions.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Contains multiple bromomethyl groups, leading to different reactivity and applications.
Uniqueness: 9-(Bromomethyl)-2,3,6,7-tetramethoxyphenanthrene stands out due to its specific substitution pattern, which combines the reactivity of the bromomethyl group with the electron-donating effects of the methoxy groups. This unique combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
9-(bromomethyl)-2,3,6,7-tetramethoxyphenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrO4/c1-21-16-6-11-5-12(10-20)14-8-18(23-3)19(24-4)9-15(14)13(11)7-17(16)22-2/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQVETBRSFPPGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C=C1OC)OC)OC)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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